molecular formula C13H20N6O2 B14156940 4-N-cyclohexyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine CAS No. 586989-54-0

4-N-cyclohexyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine

Cat. No.: B14156940
CAS No.: 586989-54-0
M. Wt: 292.34 g/mol
InChI Key: JNEOFZLJKJPORU-UHFFFAOYSA-N
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Description

4-N-cyclohexyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a nitro group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-cyclohexyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-N-cyclohexyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

4-N-cyclohexyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-N-cyclohexyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-cyclohexyl-5-nitro-2-N-propylpyrimidine-2,4,6-triamine
  • 4-N-cyclohexyl-5-nitro-2-N-allylpyrimidine-2,4,6-triamine
  • 4-N-cyclohexyl-5-nitro-2-N-ethylpyrimidine-2,4,6-triamine

Uniqueness

4-N-cyclohexyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine is unique due to its specific structural features, such as the prop-2-enyl group, which may confer distinct chemical and biological properties compared to its analogs

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

586989-54-0

Molecular Formula

C13H20N6O2

Molecular Weight

292.34 g/mol

IUPAC Name

4-N-cyclohexyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C13H20N6O2/c1-2-8-15-13-17-11(14)10(19(20)21)12(18-13)16-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H4,14,15,16,17,18)

InChI Key

JNEOFZLJKJPORU-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=C(C(=N1)NC2CCCCC2)[N+](=O)[O-])N

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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